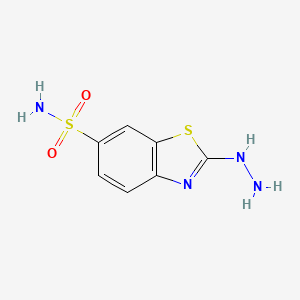

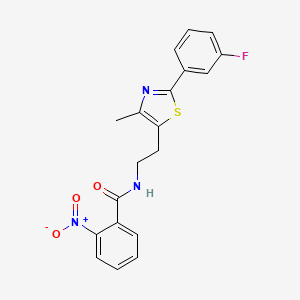

2-Hydrazino-1,3-benzothiazole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazino-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C7H7N3S . It is used in the spectrophotometric analysis determination of methenamine and its salts. It is also used in the detection and repair mechanism of Etheno-DNA adducts .

Synthesis Analysis

The synthesis of this compound involves the reaction of this compound (500 mg, 2.0 mmol) and 1-(4-methylphenyl)-4,4,4-trifluoromethyl-1,3-butanedione (510 mg, 2.2 mmol) in DMF (15 ml). Concentrated hydrochloric acid (1 ml) is then added .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

This compound is a slightly yellow to beige-green crystalline powder . It has a molecular weight of 165.22 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Hydrazino-1,3-benzothiazole-6-sulfonamide derivatives, like 2-hydrazino-6-methyl-benzothiazole (HMBT), have been shown to effectively inhibit the corrosion of mild steel in acidic solutions. These compounds predominantly act as cathodic inhibitors in hydrochloric acid (HCl) and mixed inhibitors in sulfuric acid (H2SO4), demonstrating their potential in corrosion prevention applications (Ajmal, Mideen, & Quraishi, 1994).

Biotransformation Studies

Benzothiazole-2 sulfonamide, a related compound, undergoes complete metabolism in rats, rabbits, and dogs, forming metabolites such as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. These findings are significant for understanding the metabolic pathways and potential toxicological implications of these compounds (Colucci & Buyske, 1965).

Deprotection Method in Organic Synthesis

In organic chemistry, benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and corresponding amines. This reaction, which occurs under mild conditions, can be utilized as a deprotection method for cleaving benzothiazole-2-sulfonyl-protected amino acids, highlighting its utility in synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013).

Structural Studies in Crystallography

Hydrazones derived from 2-hydrazinyl-1,3-benzothiazole have been studied for their crystal structures. These studies reveal important insights into their conformations and intermolecular hydrogen bonding, which is crucial for understanding their chemical properties and potential applications in materials science (Lindgren et al., 2013).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel derivatives with potential biological activities. For instance, the synthesis of novel ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole illustrates the compound's utility in creating new chemical entities (Kapratwar, Baheti, & Kuberkar, 2005).

Eigenschaften

IUPAC Name |

2-hydrazinyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c8-11-7-10-5-2-1-4(15(9,12)13)3-6(5)14-7/h1-3H,8H2,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQCNICBPNUMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)

![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)

![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)